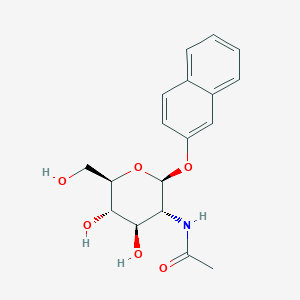

2-萘基 2-乙酰氨基-2-脱氧-β-D-吡喃葡萄糖苷

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-Naphthyl 2-acetamido-2-deoxy-β-D-glucopyranoside is a derivative of 2-acetamido-2-deoxy-β-D-glucopyranose (β-D-GlcpNAc), which is commonly found in O-glycosidic linkage to serine (Ser) and threonine (Thr) residues in nuclear and cytoplasmic proteins . This compound is of interest due to its potential applications in the synthesis of glycopeptides and oligosaccharides, which are important in various biological processes.

Synthesis Analysis

The synthesis of β-D-GlcpNAc derivatives, such as 2-Naphthyl 2-acetamido-2-deoxy-β-D-glucopyranoside, can be challenging due to the presence of the 2-amino substituent in the glycosyl donors. One approach involves the use of N-Dithiasuccinoyl (Dts)-protected derivatives, which offer bivalent protection and can be removed under mild conditions, unlike other protecting groups that may require harsher conditions . Another synthesis route involves the one-pot synthesis of 2-acetamido-1,3,4,6-tetra-O-acetyl-2-deoxy-β-D-glucopyranose, which is a precursor for various glucosamine glycosyl donors . This method utilizes anomeric O-acylation and has been shown to react with alcohols to give stereoselectively corresponding 1,2-trans glycosides .

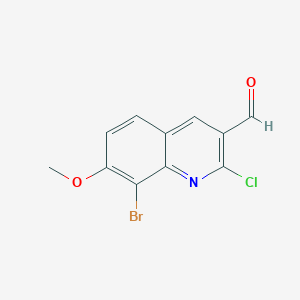

Molecular Structure Analysis

The molecular structure of 2-Naphthyl 2-acetamido-2-deoxy-β-D-glucopyranoside derivatives can be characterized by NMR spectroscopy. For instance, dioxane-type (2-naphthyl)methylene acetals of glycosides have been synthesized and their solid-state and solution conformations elucidated by X-ray and NMR measurements . These studies provide detailed insights into the molecular conformation and regioselectivity of the reactions involved in the synthesis of naphthylmethyl ethers .

Chemical Reactions Analysis

The chemical reactivity of 2-Naphthyl 2-acetamido-2-deoxy-β-D-glucopyranoside derivatives can be explored through their transformation into other compounds. For example, dioxane-type (2-naphthyl)methylene acetals of glycosides can be hydrogenolytically transformed into 6-O-and 4-O-(2-naphthyl)methyl (NAP) ethers, with regioselectivity better than 93:7 and high isolated yields . These transformations are typically carried out under very mild reaction conditions, which is advantageous for preserving the integrity of sensitive functional groups .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-Naphthyl 2-acetamido-2-deoxy-β-D-glucopyranoside derivatives are influenced by their protective groups and the nature of the substituents. For instance, the synthesis of 2-acetamido-2-deoxy-5-thio-D-glucopyranose involves selective protection and deprotection steps, which are crucial for obtaining the desired thio compound with the correct configuration . The protective groups used in these syntheses, such as benzoyl and mesyl groups, play a significant role in the reactivity and stability of the intermediates and final products .

科学研究应用

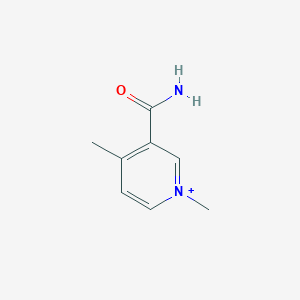

荧光酶活性测定

一项显着的应用涉及溶酶体酶活性(特别是 N-乙酰-β-D-葡糖胺酶)的荧光测定。该方法依赖于从底物中释放 1-萘酚,证明了该酶在生化途径和潜在治疗靶点中的作用 (Verity、Gambell 和 Brown,1967)。

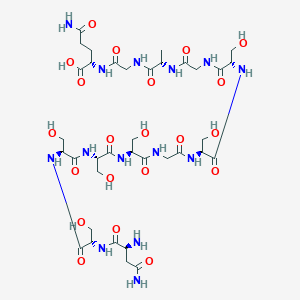

细菌肽聚糖衍生物的合成

研究还扩展到细菌肽聚糖衍生物的总合成,用于研究免疫反应。这些研究阐明了细菌细胞壁的分子结构及其与免疫系统的相互作用,为疫苗开发和抗菌策略做出了贡献 (Merser、Sinaỹ 和 Adam,1975)。

透明质酸合酶抑制剂

进一步的应用包括合成分子量为透明质酸三糖的类似物作为透明质酸合酶的潜在抑制剂。这项研究对于开发针对与透明质酸代谢相关的疾病(如某些癌症和炎症性疾病)的治疗至关重要 (郭,2009)。

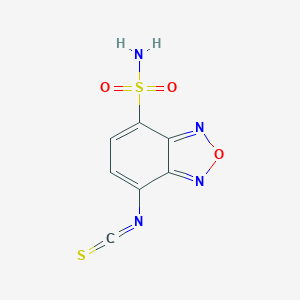

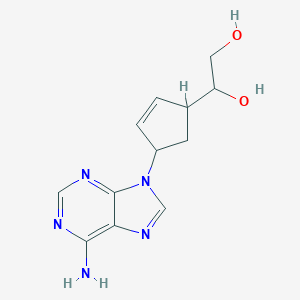

分子相互作用和探针开发

此外,该化合物的衍生物用于分子探针的开发,例如对半乳糖凝集素-3 具有高选择性和亲和力的荧光 LacNAc 衍生物。该应用对于理解半乳糖凝集素-3 在癌症进展和炎症中的作用至关重要,为治疗干预提供了途径 (Aplander 等人,2006)。

属性

IUPAC Name |

N-[(2S,3R,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-naphthalen-2-yloxyoxan-3-yl]acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21NO6/c1-10(21)19-15-17(23)16(22)14(9-20)25-18(15)24-13-7-6-11-4-2-3-5-12(11)8-13/h2-8,14-18,20,22-23H,9H2,1H3,(H,19,21)/t14-,15-,16-,17-,18-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKMSGRRTZKSWCS-DUQPFJRNSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(C(C(OC1OC2=CC3=CC=CC=C3C=C2)CO)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1OC2=CC3=CC=CC=C3C=C2)CO)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21NO6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90425066 |

Source

|

| Record name | 2-Naphthyl 2-acetamido-2-deoxy-b-D-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90425066 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

347.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Naphthyl 2-acetamido-2-deoxy-b-D-glucopyranoside | |

CAS RN |

131531-82-3 |

Source

|

| Record name | 2-Naphthyl 2-acetamido-2-deoxy-b-D-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90425066 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Tert-butyl N-[(E)-but-2-enyl]carbamate](/img/structure/B137027.png)

![N-(furo[2,3-c]pyridin-2-ylmethyl)acetamide](/img/structure/B137040.png)

![(E)-2-(Trityloxyimino)-2-[2-(tritylamino)thiazol-4-yl]acetic Acid](/img/structure/B137047.png)

![(2R)-2-[(2S,3S,4S)-3,4-dihydroxy-5-oxopyrrolidin-2-yl]-2-hydroxyacetaldehyde](/img/structure/B137052.png)

![N-[[2-[4-hydroxy-3-[(2-tetradecoxyphenyl)carbamoyl]naphthalen-1-yl]oxy-5-nitrophenyl]methyl]-N-propan-2-ylcarbamoyl chloride](/img/structure/B137067.png)